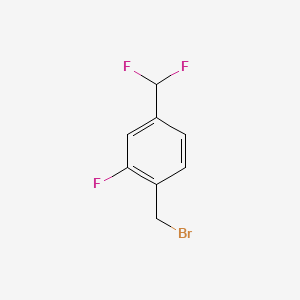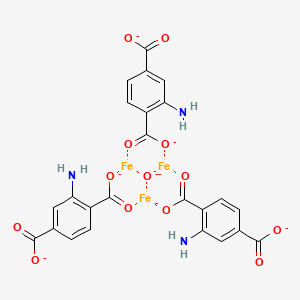
3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a propanenitrile backbone
Métodos De Preparación
The synthesis of 3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methoxybenzaldehyde with trifluoroacetic acid and a suitable nitrile source under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile has several scientific research applications:
Mecanismo De Acción
The mechanism by which 3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The methoxyphenyl group can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological activity . These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and context .
Comparación Con Compuestos Similares
3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile can be compared with other similar compounds, such as:
3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile: This compound has an additional trifluoromethyl group, which can further enhance its chemical stability and reactivity.
3,3,3-Trifluoro-2,2-dimethylpropionic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical and biological properties.
3-(2,2,2-Trifluoroethoxy)propanenitrile: This compound has an ethoxy group instead of a methoxy group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H8F3NO |
|---|---|
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2-(2-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-5-3-2-4-7(9)8(6-14)10(11,12)13/h2-5,8H,1H3 |
Clave InChI |
SWVVGQSOWXDMQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3AS,7AR)-1-Benzylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032484.png)


![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)



![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)

